molecular formula C21H28N2O2 B4837060 1-benzyl-N-(2,4-dimethoxybenzyl)-4-piperidinamine

1-benzyl-N-(2,4-dimethoxybenzyl)-4-piperidinamine

Cat. No. B4837060
M. Wt: 340.5 g/mol
InChI Key: UKGQCOISFBCPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(2,4-dimethoxybenzyl)-4-piperidinamine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant properties. However, in recent years, there has been growing interest in the scientific research application of BZP due to its potential therapeutic effects.

Mechanism of Action

BZP acts as a stimulant by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. BZP binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby blocking their reuptake and increasing their levels in the synaptic cleft. This leads to an increase in the activation of the postsynaptic receptors and results in the stimulant effects of BZP.
Biochemical and Physiological Effects
BZP has been shown to have various biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which are characteristic of its stimulant properties. BZP also increases the levels of glucose and lactate in the blood, which are indicative of increased metabolism. BZP has been shown to have an anxiogenic effect, which is attributed to its ability to increase the levels of norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

BZP has been used as a research tool to study the effects of stimulants on the brain and behavior. It has several advantages such as its availability, low cost, and ease of synthesis. However, BZP has limitations such as its potential for abuse and toxicity. Therefore, caution should be exercised when using BZP in lab experiments.

Future Directions

There are several future directions of research for BZP. One area of interest is the development of BZP analogs that have improved therapeutic efficacy and reduced toxicity. Another area of research is the study of the long-term effects of BZP on the brain and behavior. Additionally, the potential use of BZP in the treatment of other medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy should be explored.
Conclusion
In conclusion, BZP is a synthetic compound that has been used as a recreational drug due to its stimulant properties. However, there is growing interest in the scientific research application of BZP due to its potential therapeutic effects. BZP has been shown to have an antidepressant-like effect and improve the symptoms of Parkinson's disease. BZP acts as a stimulant by increasing the release of neurotransmitters in the brain. BZP has advantages and limitations for lab experiments, and caution should be exercised when using it. There are several future directions of research for BZP, including the development of analogs with improved therapeutic efficacy and the study of its long-term effects on the brain and behavior.

Scientific Research Applications

BZP has been studied for its potential therapeutic effects in various medical conditions such as depression, anxiety, and Parkinson's disease. In a study conducted on rats, BZP was found to have an antidepressant-like effect, which was attributed to its ability to increase the levels of serotonin and dopamine in the brain. BZP has also been shown to improve the symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain.

properties

IUPAC Name

1-benzyl-N-[(2,4-dimethoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-24-20-9-8-18(21(14-20)25-2)15-22-19-10-12-23(13-11-19)16-17-6-4-3-5-7-17/h3-9,14,19,22H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGQCOISFBCPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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